2-(3-Chlorophenyl)-2'-iodoacetophenone
Overview
Description
2-(3-Chlorophenyl)-2'-iodoacetophenone is a useful research compound. Its molecular formula is C14H10ClIO and its molecular weight is 356.58 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Photochemistry and Environmental Studies
The photochemical behavior of chlorophenols, which are related to 2-(3-chlorophenyl)-2'-iodoacetophenone, has been studied in the context of environmental chemistry. These studies focus on the transformation of chlorophenols under light exposure, indicating a potential application in environmental monitoring and remediation. The photochemical conversion of chlorophenols can lead to various compounds, such as hydrochloric acid and resorcinol, depending on the position of the chlorine on the ring and the pH of the solution. This suggests that compounds like this compound could be relevant in studies related to the environmental impact of chlorinated organic compounds (Boule, Guyon, & Lemaire, 1982).
2. Photocatalytic Degradation Studies
Research on photocatalytic degradations of chlorophenols in aqueous suspensions, similar to this compound, has been conducted. These studies are crucial for understanding the degradation process of chlorinated compounds in the presence of photocatalysts like titanium dioxide. Such research has implications for the treatment of water contaminated with chlorinated organic compounds and could be relevant for this compound (D'Oliveira, Al-Sayyed, & Pichat, 1990).
3. Synthetic Chemistry and Catalysis
In synthetic chemistry, the reaction of acetophenones with iodine(III) tris(trifluoroacetate) produces iodo derivatives, which is relevant to the study of this compound. Understanding these reactions can lead to the development of novel synthetic methods and catalysts for producing iodinated organic compounds, which have wide applications in pharmaceuticals, agrochemicals, and materials science (Fukuyama, Nishino, & Kurosawa, 1987).
4. Organic Electronics and Photophysics
Chlorophyll derivatives studies, involving compounds structurally related to this compound, highlight the potential of such compounds in the field of organic electronics and photophysics. The research on chlorophyll derivatives appending a pyridyl group in the C3-substituent opens avenues for applications in organic light-emitting diodes (OLEDs) and photovoltaic cells (Yamamoto & Tamiaki, 2015).
Mechanism of Action
Target of Action
For instance, Carbonyl cyanide m-chlorophenyl hydrazone (CCCP), which has a similar chlorophenyl group, is a chemical inhibitor of oxidative phosphorylation .
Mode of Action
Cccp, a compound with a similar structure, acts as an ionophore, reducing the ability of atp synthase to function optimally
Biochemical Pathways
Cccp is known to cause an uncoupling of the proton gradient established during the normal activity of electron carriers in the electron transport chain . This could potentially be a pathway affected by 2-(3-Chlorophenyl)-2’-iodoacetophenone.
Result of Action
Cccp, a compound with a similar structure, causes the gradual destruction of living cells and death of the organism
Properties
IUPAC Name |
2-(3-chlorophenyl)-1-(2-iodophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClIO/c15-11-5-3-4-10(8-11)9-14(17)12-6-1-2-7-13(12)16/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIELGABXKLQKGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CC2=CC(=CC=C2)Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClIO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20642300 | |
Record name | 2-(3-Chlorophenyl)-1-(2-iodophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20642300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898784-03-7 | |
Record name | 2-(3-Chlorophenyl)-1-(2-iodophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20642300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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